molecular formula C15H19FN2O3 B592278 Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate CAS No. 1284243-44-2

Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate

Cat. No.: B592278
CAS No.: 1284243-44-2
M. Wt: 294.326
InChI Key: YWLGMXONVCDCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H19FN2O3 and its molecular weight is 294.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Thrombotic Diseases Treatment

One significant application of the chemical structure related to Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate is in the treatment of thrombotic diseases. A study synthesized and evaluated a series of 2-oxopiperazine derivatives, particularly focusing on their ability to inhibit platelet aggregation and their effects on bleeding time. The study found that certain compounds demonstrated potent inhibitory effects on platelet aggregation with a good dissociation between efficacy and bleeding side effects, suggesting potential clinical applications for treating thrombotic diseases (Kitamura et al., 2001).

Potential in Neuropharmacology

Another area of application is in neuropharmacology, particularly in relation to serotonin receptors. WAY100135, a phenylpiperazine derivative closely related to the chemical structure , has been identified as a selective antagonist at both presynaptic and postsynaptic 5-HT1A receptors. It showed promising activity in binding, functional, and behavioral studies related to serotonin receptors, indicating potential applications in addressing conditions related to serotonin dysregulation (Fletcher et al., 1993).

Broncholytic Agent Development

Additionally, derivatives of amino-halogen substituted phenyl-aminoethanols, similar in structure to this compound, have been explored for their action on adrenergic beta-receptors. Some derivatives demonstrated potent beta 2-mimetic activity and a beta 1-blocking action in the heart, which is comparable to that of clenbuterol. This suggests potential applications in developing broncholytic agents for therapeutic use (Engelhardt, 1984).

Properties

IUPAC Name

tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c1-15(2,3)21-14(20)17-8-9-18(13(19)10-17)12-6-4-11(16)5-7-12/h4-7H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLGMXONVCDCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-oxopiperazine-1-carboxylate (prepared according to procedure reported in JP2005504737, 2.0 g, 9.99 mmol), 1-bromo-4-fluorobenzene (1.748 g, 9.99 mmol), N,N-dimethylethylenediamine (0.070 g, 0.799 mmol) and potassium hydrophosphate (KHPO4) (3.13 g, 17.98 mmol) in toluene (10 ml) was added copper (I)iodide (0.101 g, 0.529 mmol) at 25° C. The reaction mixture was heated to 80° C. for 16 h. Progress of the reaction was monitored by TLC. The reaction mixture was cooled to 25° C., diluted with ethyl acetate (25 ml) and filtered through a plug of celite and concentrated to give crude product. The crude product was purified over silica gel (100-200 mesh) by column chromatography using 30% ethyl acetate in hexane as eluent to obtain the title compound (0.8 g, 27.2%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.748 g
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium hydrophosphate
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
copper (I)iodide
Quantity
0.101 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
27.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.